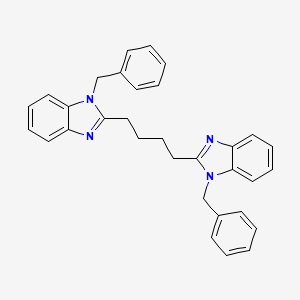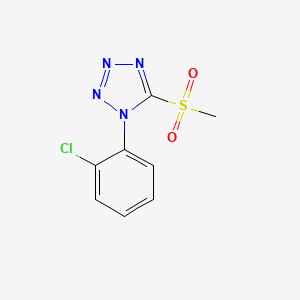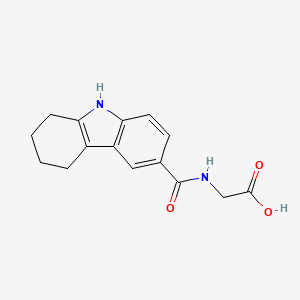![molecular formula C17H14F5N3O3 B11085326 3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester](/img/structure/B11085326.png)
3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-(4-fluoro-fenilamino)-2-[3-(4-fluoro-fenil)-ureido]-ácido propiónico metil éster
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE typically involves the following steps:
Formation of the Propanoate Backbone: The starting material, methyl 3,3,3-trifluoropropanoate, is prepared through the esterification of 3,3,3-trifluoropropanoic acid with methanol in the presence of an acid catalyst.
Introduction of the Anilino Groups: The propanoate backbone is then reacted with 4-fluoroaniline under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate.
Formation of the Amide Linkage: The resulting intermediate is further reacted with 4-fluoroaniline and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for use in the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in studies to understand the interactions between fluorinated compounds and biological systems, including enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases, by binding to their active sites.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparación Con Compuestos Similares
- METHYL 3,3,3-TRIFLUORO-2-(4-CHLOROANILINO)-2-{[(4-CHLOROANILINO)CARBONYL]AMINO}PROPANOATE
- METHYL 3,3,3-TRIFLUORO-2-(4-BROMOANILINO)-2-{[(4-BROMOANILINO)CARBONYL]AMINO}PROPANOATE
Comparison:
- Uniqueness: The presence of fluorine atoms in METHYL 3,3,3-TRIFLUORO-2-(4-FLUOROANILINO)-2-{[(4-FLUOROANILINO)CARBONYL]AMINO}PROPANOATE imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro- and bromo-substituted analogs.
- Chemical Properties: Fluorinated compounds generally exhibit higher lipophilicity and lower reactivity, making them more suitable for certain applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C17H14F5N3O3 |
|---|---|
Peso molecular |
403.30 g/mol |
Nombre IUPAC |
methyl 3,3,3-trifluoro-2-(4-fluoroanilino)-2-[(4-fluorophenyl)carbamoylamino]propanoate |
InChI |
InChI=1S/C17H14F5N3O3/c1-28-14(26)16(17(20,21)22,24-13-8-4-11(19)5-9-13)25-15(27)23-12-6-2-10(18)3-7-12/h2-9,24H,1H3,(H2,23,25,27) |
Clave InChI |
DXEISSVTHCVBRB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11085243.png)
![(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11085249.png)
![(4E)-4-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085252.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B11085264.png)
![ethyl 4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11085270.png)

![1-[(4-bromophenoxy)methyl]-4-(4-ethoxyphenyl)-N-(3-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11085278.png)
![3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11085285.png)
![ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11085296.png)
![6,6-dimethyl-9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11085300.png)
![2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol](/img/structure/B11085317.png)
![N'-{(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B11085323.png)


